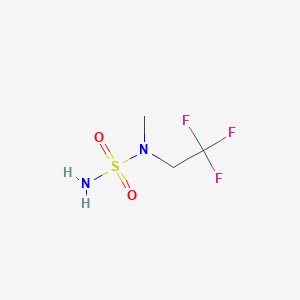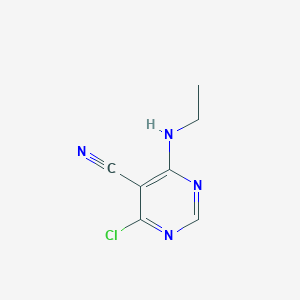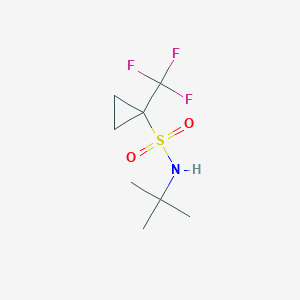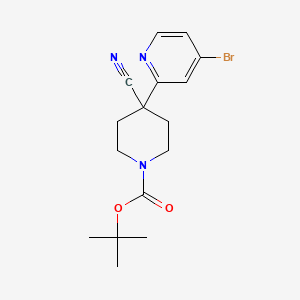
3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate: is a chemical compound with the molecular formula C10H8N2O5. It is a derivative of 3-oxo-3-(pyridin-3-yl)propanenitrile, which is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of methyl nicotinate with acetonitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitriles and other derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials and catalysts .
Biology: In biological research, the compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-Oxo-3-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring attached at the 2-position.
3-Oxo-3-(pyridin-4-yl)propanenitrile: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
oxalic acid;3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H6N2O.C2H2O4/c9-4-3-8(11)7-2-1-5-10-6-7;3-1(4)2(5)6/h1-2,5-6H,3H2;(H,3,4)(H,5,6) |
InChI Key |
ROFGNSHCGZEEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

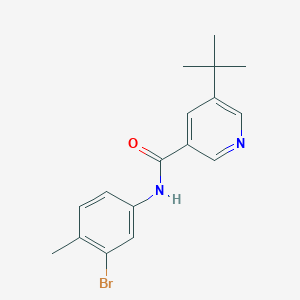
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
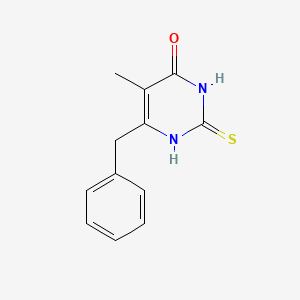
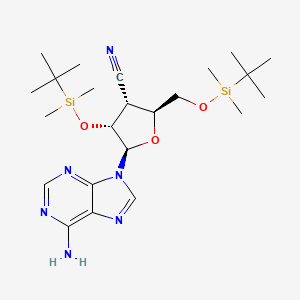
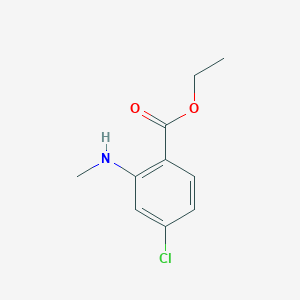
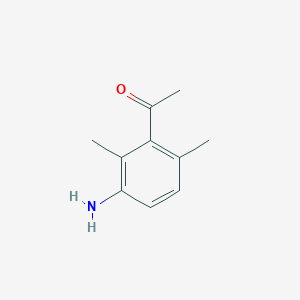
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
